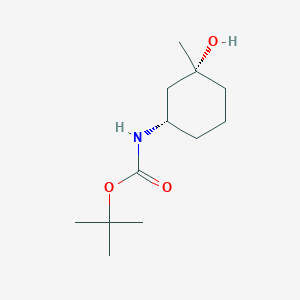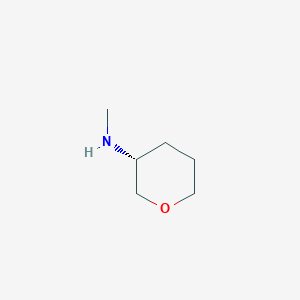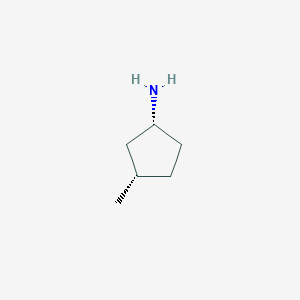
2-(Azetidin-3-yl)ethan-1-ol 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Azetidin-3-yl)ethan-1-ol 4-methylbenzenesulfonate is a chemical compound with the molecular formula C12H19NO4S and a molecular weight of 273.34 g/mol . This compound is known for its unique structure, which includes an azetidine ring, an ethan-1-ol group, and a 4-methylbenzenesulfonate group. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Métodos De Preparación
The synthesis of 2-(Azetidin-3-yl)ethan-1-ol 4-methylbenzenesulfonate involves several steps. One common method includes the reaction of azetidine with ethan-1-ol under specific conditions to form the intermediate compound, which is then reacted with 4-methylbenzenesulfonyl chloride to produce the final product . The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
2-(Azetidin-3-yl)ethan-1-ol 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(Azetidin-3-yl)ethan-1-ol 4-methylbenzenesulfonate has several scientific research applications:
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions at the molecular level.
Mecanismo De Acción
The mechanism of action of 2-(Azetidin-3-yl)ethan-1-ol 4-methylbenzenesulfonate involves its interaction with molecular targets through its functional groups. The azetidine ring can undergo ring-opening reactions, which are crucial for its reactivity and interaction with other molecules. The ethan-1-ol group can form hydrogen bonds, enhancing its solubility and interaction with biological targets. The 4-methylbenzenesulfonate group can participate in various chemical reactions, contributing to the compound’s overall reactivity .
Comparación Con Compuestos Similares
2-(Azetidin-3-yl)ethan-1-ol 4-methylbenzenesulfonate can be compared with other similar compounds such as aziridines and other azetidines. Aziridines, for example, have a three-membered ring structure, which makes them more reactive but less stable compared to azetidines . Azetidines, with their four-membered ring, offer a balance between stability and reactivity, making them more suitable for certain applications. The presence of the ethan-1-ol and 4-methylbenzenesulfonate groups in this compound adds to its uniqueness and versatility in various chemical reactions and applications .
Propiedades
IUPAC Name |
2-(azetidin-3-yl)ethanol;4-methylbenzenesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C5H11NO/c1-6-2-4-7(5-3-6)11(8,9)10;7-2-1-5-3-6-4-5/h2-5H,1H3,(H,8,9,10);5-7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYGBLRGWNAXTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C(CN1)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














